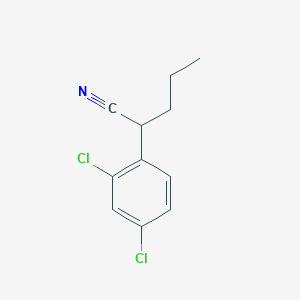

2-(2,4-Dichloro-phenyl)-pentanenitrile

描述

2-(2,4-Dichloro-phenyl)-pentanenitrile is a useful research compound. Its molecular formula is C11H11Cl2N and its molecular weight is 228.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,4-Dichloro-phenyl)-pentanenitrile is a synthetic organic compound characterized by a pentanenitrile chain attached to a dichlorophenyl group. Its molecular formula is C12H12Cl2N, with a molecular weight of approximately 228.12 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

The compound features a nitrile functional group, which enhances its reactivity and ability to participate in various chemical reactions. Notably, it can undergo hydrolysis to form carboxylic acids and participate in substitution reactions where chlorine atoms may be replaced by nucleophiles.

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in cell proliferation and inflammation pathways. The structural features of the compound are believed to enhance its binding affinity to these targets, potentially modulating their activity.

Case Studies

- Antitumor Activity : A study involving structurally similar compounds demonstrated significant antitumor efficacy through the inhibition of CDK2 and CDK9. These compounds achieved IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell lines .

- Inflammation Modulation : Another study explored the effects of related compounds on inflammatory pathways. Results indicated that these compounds could reduce pro-inflammatory cytokine production in vitro, suggesting a potential role for this compound in inflammatory disease management.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile | 71463-55-3 | Cyclopropane ring with dichlorophenyl group | 0.98 |

| 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | 23773-23-1 | Tetracarbonitrile structure with chlorophenyl | 0.93 |

The unique arrangement of the dichlorophenyl group on the pentanenitrile backbone may enhance the biological activity of this compound compared to others lacking such substitutions.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of 2-(2,4-Dichloro-phenyl)-pentanenitrile have been investigated for their potential as analgesics and anti-inflammatory agents.

Case Study: Methadone Precursor

A notable application is in the synthesis of methadone, a well-known narcotic analgesic used in the treatment of opioid addiction. The precursor 2,2-diphenyl-4-(dimethylamino)-pentane nitrile is synthesized from this compound through a series of reactions involving diphenylacetonitrile and dimethylamino components . This process highlights the compound's utility in creating therapeutically relevant molecules.

In proteomics, this compound has potential applications as a specialty reagent for biochemical assays. Its ability to interact with enzymes and receptors suggests that it could modulate pathways involved in cell proliferation and inflammation. Preliminary studies indicate that further research is warranted to fully understand these interactions and their implications for therapeutic applications.

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic identifiers for 2-(2,4-Dichloro-phenyl)-pentanenitrile?

The compound is characterized by a pentanenitrile backbone substituted at the second carbon with a 2,4-dichlorophenyl group. Key identifiers include:

- SMILES :

CCCC(c1ccc(cc1Cl)Cl)C#N(canonical form) . - InChIKey :

XYPQXRDLVRTOAU-UHFFFAOYSA-N. - CAS RN : 2184-86-3 (referenced in impurity profiling contexts) . Methodologically, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) are recommended for structural validation. Infrared (IR) spectroscopy can confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹).

Q. How is this compound synthesized, and what are common intermediates?

While direct synthesis protocols are not detailed in the evidence, analogous nitrile compounds (e.g., Verapamil impurities) suggest a multi-step pathway involving:

- Friedel-Crafts alkylation to introduce the dichlorophenyl group.

- Nitrile formation via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide . Key intermediates may include halogenated aryl precursors (e.g., 2,4-dichlorophenyl derivatives) and aliphatic nitriles.

Q. What analytical methods are suitable for purity assessment of this compound?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for quantifying impurities.

- Thin-layer chromatography (TLC) for rapid purity screening.

- Elemental analysis to verify stoichiometry . Reference standards from pharmacopeial sources (e.g., European Pharmacopoeia) should be used for calibration .

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine substituents and steric bulk at the ortho position may:

- Reduce nucleophilic substitution rates due to steric hindrance.

- Direct electrophilic aromatic substitution to the para position (if reactive sites are available). Experimental validation via kinetic studies (e.g., monitoring Suzuki-Miyaura coupling yields with varying catalysts) is recommended .

Q. What role does this compound play in pharmaceutical impurity profiling?

Structurally related pentanenitriles are documented as impurities in Verapamil hydrochloride (e.g., Norverapamil derivatives) .

- Impurity identification : Use LC-MS/MS to differentiate positional isomers (e.g., 2,4-dichloro vs. 3,4-dimethoxy substitutions).

- Toxicological relevance : Assess genotoxicity via Ames testing if the compound is a potential degradant .

Q. How can computational chemistry predict the biological activity of this compound?

- Docking studies : Model interactions with cytochrome P450 enzymes (CYP3A4/5) due to structural similarity to Verapamil metabolites .

- QSAR modeling : Correlate logP (estimated at ~3.5) with membrane permeability . Experimental validation via enzyme inhibition assays (e.g., fluorometric kits) is advised.

Q. What challenges arise in scaling up the synthesis of this compound?

- Byproduct formation : Monitor for dechlorination or nitrile hydrolysis under acidic/basic conditions.

- Purification : Use fractional distillation or preparative HPLC for high-purity batches.

- Safety : Nitriles require strict handling protocols (e.g., cyanide scavengers in reaction mixtures) .

Q. Methodological Notes

属性

IUPAC Name |

2-(2,4-dichlorophenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N/c1-2-3-8(7-14)10-5-4-9(12)6-11(10)13/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPQXRDLVRTOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391467 | |

| Record name | 2-(2,4-Dichloro-phenyl)-pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2184-86-3 | |

| Record name | 2-(2,4-Dichloro-phenyl)-pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。